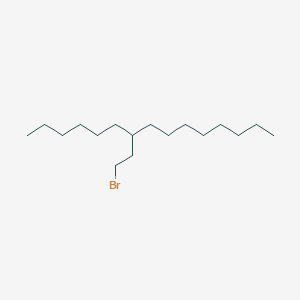![molecular formula C21H28N2O5S B13348420 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropylsulfonyl group, a dihydrobenzo[b][1,4]dioxin moiety, and an azaspirodecane framework, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, the introduction of the cyclopropylsulfonyl group, and the construction of the azaspirodecane ring system. Common synthetic routes include:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This step typically involves the alkylation of phenolic hydroxyl groups followed by cyclization reactions.
Introduction of the Cyclopropylsulfonyl Group: This can be achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base.
Construction of the Azaspirodecane Ring System: This involves the formation of the spirocyclic structure through cyclization reactions, often using amine precursors and appropriate catalysts.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an immunomodulator by modulating the activity of immune cells and influencing cytokine production. It can also interact with enzymes and receptors involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents and functional groups.
Azaspirodecane derivatives: These compounds contain the azaspirodecane ring system but may have different substituents and functional groups.
Cyclopropylsulfonyl-containing compounds: These compounds feature the cyclopropylsulfonyl group but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its diverse range of applications and potential therapeutic properties.
Propiedades
Fórmula molecular |
C21H28N2O5S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-cyclopropylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C21H28N2O5S/c24-20(22-15-4-7-18-19(12-15)28-11-10-27-18)17-13-23(29(25,26)16-5-6-16)14-21(17)8-2-1-3-9-21/h4,7,12,16-17H,1-3,5-6,8-11,13-14H2,(H,22,24) |
Clave InChI |
WJEQSXXGJFWYKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CN(CC2C(=O)NC3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


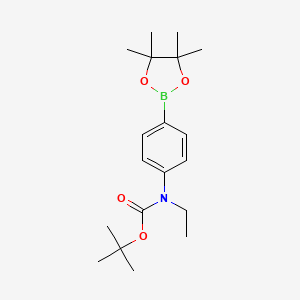


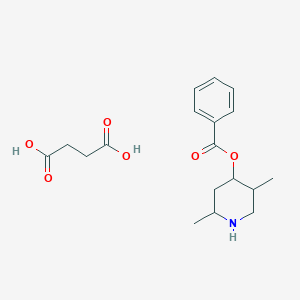
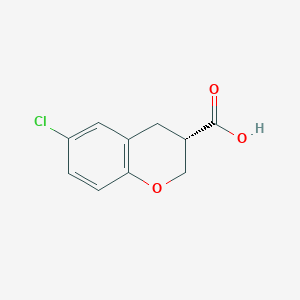
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)

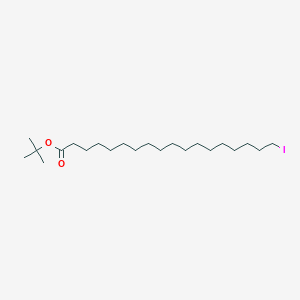

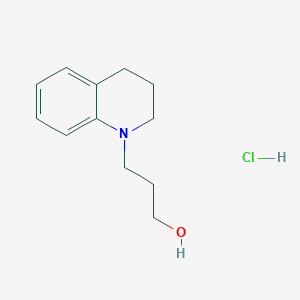
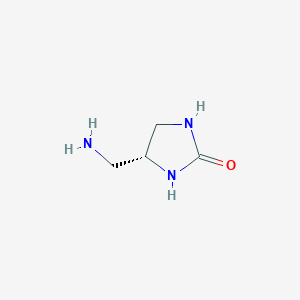
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
